molecular formula C9H11NO4 B13548510 Methyl I+/--hydroxy-2-methoxy-4-pyridineacetate CAS No. 123148-69-6

Methyl I+/--hydroxy-2-methoxy-4-pyridineacetate

Katalognummer: B13548510
CAS-Nummer: 123148-69-6
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: OUJOJGMVYCJMFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C9H11NO4. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxyacetate moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate typically involves the reaction of 2-methoxy-4-methylpyridine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2-methoxypyridin-4-yl)acetate
  • 2-Hydroxy-4-methylpyridine

Uniqueness

Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of functional groups that make it valuable in various chemical and biological studies.

Eigenschaften

CAS-Nummer

123148-69-6

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate

InChI

InChI=1S/C9H11NO4/c1-13-7-5-6(3-4-10-7)8(11)9(12)14-2/h3-5,8,11H,1-2H3

InChI-Schlüssel

OUJOJGMVYCJMFI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC(=C1)C(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.